REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[NH2:12][NH2:13].[C:14](=[O:17])([O-])[O-:15].[Na+].[Na+]>CO.O>[NH:12]([C:14]([O:15][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:17])[NH:13][C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3] |f:2.3.4|
|
Name
|
|
Quantity
|
19.73 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.86 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred for about 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
before being filtered under suction
|
Type
|
CUSTOM
|
Details
|
isolating a solid which
|
Type
|
WASH
|
Details
|
was washed with ice water
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
CUSTOM
|
Details
|
yielding a small quantity of solid material
|
Type
|
FILTRATION
|
Details
|
upon filtration
|
Type
|
WASH
|
Details
|
This solid material was again washed with ice water
|
Type
|
CUSTOM
|
Details
|
The combined solids were recrystallized from straight toluene
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours
|
Duration
|
5 h
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.8 mmol | |
AMOUNT: MASS | 13.74 g | |
YIELD: PERCENTYIELD | 71.8% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |